molecular formula C18H12N4OS2 B10816059 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one

2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B10816059
M. Wt: 364.4 g/mol
InChI Key: IBHFLFYEAVVPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines benzothiazole and pyrimido[1,2-a]benzimidazole moieties, which are known for their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzimidazole with aromatic aldehydes and a thio derivative under acidic conditions . The reaction is usually carried out in acetic acid medium with heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential anticonvulsant activity. The compound shows good binding properties with epilepsy molecular targets such as GABA receptors.

    Biological Studies: The compound’s interaction with various biological targets makes it a candidate for further pharmacological studies.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with molecular targets such as GABA receptors . The compound binds to these receptors, potentially modulating their activity and exerting anticonvulsant effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one stands out due to its combined benzothiazole and pyrimido[1,2-a]benzimidazole structure, which imparts unique biological properties. Its potential anticonvulsant activity and interaction with GABA receptors highlight its significance in medicinal chemistry.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4OS2/c23-16-9-11(10-24-18-21-13-6-2-4-8-15(13)25-18)19-17-20-12-5-1-3-7-14(12)22(16)17/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHFLFYEAVVPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.